
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Overview
Description
The compound 3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a Schiff base synthesized via condensation of 3,5-dimethyl-4H-1,2,4-triazol-4-amine with 2,3,4-trimethoxybenzaldehyde. Its structure features:
- A 1,2,4-triazole core substituted with methyl groups at positions 3 and 5.
- A benzylidene moiety with methoxy groups at the 2-, 3-, and 4-positions.
Biological Activity
3,5-Dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry for the development of pharmaceuticals. This compound exhibits significant potential in various biological applications, particularly in antibacterial and antifungal activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C14H18N4O3
- CAS Number: 304907-62-8
The presence of multiple methoxy groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. The specific compound in focus has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 8 µg/mL | 15 |
Staphylococcus aureus | 6 µg/mL | 17 |
Pseudomonas aeruginosa | 10 µg/mL | 12 |
These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial cell wall synthesis and DNA replication. The triazole ring can form hydrogen bonds with target proteins, disrupting their function.
Case Studies
-
Study on Antibacterial Activity :
A study conducted by researchers found that derivatives of triazoles, including this compound, exhibited significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The MIC values were comparable to standard antibiotics like levofloxacin and moxifloxacin . -
Fungal Inhibition :
Another investigation highlighted the antifungal properties of triazole derivatives. The compound demonstrated effective inhibition against Candida albicans, with an MIC of 4 µg/mL. This indicates its potential as a therapeutic agent in treating fungal infections.
Synthesis and Production
The synthesis of this compound typically involves the condensation reaction between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 2,3,4-trimethoxybenzaldehyde under controlled conditions to ensure high yield and purity.
Synthetic Route
-
Reagents :
- 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
- 2,3,4-Trimethoxybenzaldehyde
- Catalyst (e.g., acetic acid)
-
Procedure :
- Mix the reagents in a solvent (e.g., ethanol).
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and precipitate the product.
- Purify through recrystallization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves the condensation of 3,5-dimethyl-4H-1,2,4-triazol-4-amine with 2,3,4-trimethoxybenzaldehyde under acidic conditions. A standard protocol involves:
- Dissolving the triazole precursor (0.001 mol) in absolute ethanol with 5 drops of glacial acetic acid.
- Adding equimolar substituted benzaldehyde and refluxing for 4 hours .
- Evaporating the solvent under reduced pressure and filtering the precipitate.
Optimization Strategies:
- Catalyst Variation: Replace acetic acid with HCl for faster reaction rates (e.g., 0.01 moles HCl in ethanol, 12–24 hours at room temperature) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of methoxy-substituted intermediates.
- Temperature Control: Lower temperatures (room temperature) reduce side reactions for sensitive aldehydes.
Table 1: Synthesis Conditions and Yields
Precursor | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|
3,5-Dimethyl-triazol-4-amine | 2,3,4-Trimethoxybenzaldehyde | Acetic acid | Ethanol | 4 | ~65 | |
3,5-Dimethyl-triazol-4-amine | 3,4,5-Trimethoxybenzaldehyde | HCl | Ethanol | 24 | ~70 |
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the imine bond (C=N) at δ 8.2–8.5 ppm and methoxy groups at δ 3.7–3.9 ppm .
- X-ray Crystallography: Resolves molecular geometry; the benzylidene and triazole rings are twisted by 16–21°, with N–H⋯N hydrogen bonds stabilizing the crystal lattice .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 372).
Table 2: Key Crystallographic Data
Parameter | Value | Reference |
---|---|---|
C–N bond length (Å) | 1.32–1.35 | |
Dihedral angle (°) | 16.3–21.4 | |
Hydrogen bonds | N–H⋯N (2.89 Å) |
Q. What methodologies are recommended for evaluating biological activity in vitro?
Answer:
- Enzyme Inhibition Assays: Test against kinases or acetylcholinesterase using fluorometric/photometric methods (e.g., Ellman’s reagent for cholinesterase) .
- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across studies?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, solvent controls) .
- Impurity Analysis: Use HPLC to quantify by-products (e.g., unreacted aldehyde) that may interfere with activity .
- Structural Confirmation: Re-analyze active batches via X-ray crystallography to rule out polymorphic variations .
Q. What strategies are employed to study structure-activity relationships (SAR) for analogs?
Answer:
- Substituent Variation: Modify methoxy groups on the benzylidene ring to assess steric/electronic effects (e.g., replace 2-OCH₃ with -NO₂ for enhanced electron-withdrawing effects) .
- Computational Modeling: Perform DFT calculations to predict binding affinities with target proteins (e.g., docking studies using AutoDock Vina) .
- Pharmacophore Mapping: Identify critical functional groups (e.g., triazole N1 and benzylidene C=N) using 3D-QSAR .
Q. How can by-products from synthesis be identified and minimized?
Answer:
- Common By-Products:
- Unreacted aldehyde (detected via TLC, Rf ~0.7 in ethyl acetate/hexane).
- Oxidized imine derivatives (e.g., nitro compounds under harsh conditions).
- Mitigation Strategies:
- Use excess triazole precursor (1.2 eq) to drive the reaction to completion .
- Purify via column chromatography (silica gel, 70:30 hexane/ethyl acetate) .
Q. What experimental designs are suitable for assessing environmental stability or degradation pathways?
Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 3–9) at 37°C, monitoring degradation via HPLC .
- Photostability: Expose to UV light (300–400 nm) and analyze photoproducts using LC-MS .
- Ecotoxicity Screening: Use Daphnia magna or algae growth inhibition tests per OECD guidelines .
Comparison with Similar Compounds
Structural Analogs of Triazole Derivatives
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Methoxy vs. Trifluoromethyl Substituents: Methoxy groups (electron-donating) increase electron density on the benzylidene ring, enhancing hydrogen-bond acceptor capacity. The target compound’s 2,3,4-trimethoxy substitution may offer balanced steric hindrance compared to the 2,4,6-trimethoxy analog, which has higher symmetry but greater steric bulk .
Methyl vs. Phenyl Substituents on Triazole :
Research Findings and Implications
Pharmacological Optimization :
- The 2,3,4-trimethoxy substitution on the benzylidene group may optimize interactions with microbial targets by balancing electron donation and steric accessibility.
- Compared to the 2,4,6-trimethoxy analog , the target compound’s asymmetric substitution could enable better conformational flexibility in biological systems.
Future Directions :
- Structural activity relationship (SAR) studies should explore substitutions at the triazole 3- and 5-positions (e.g., bulkier groups for enhanced target specificity).
- Pharmacokinetic studies are needed to evaluate the impact of methoxy groups on metabolic stability and oral bioavailability.
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-11-6-7-12(19-3)14(21-5)13(11)20-4/h6-8H,1-5H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGOGDLXMMPSF-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C(=C(C=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=C(C=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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